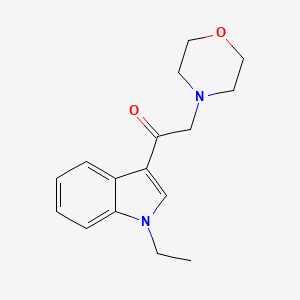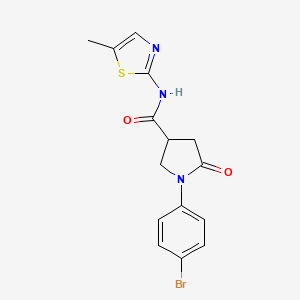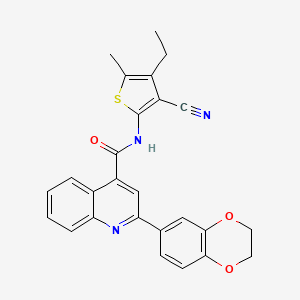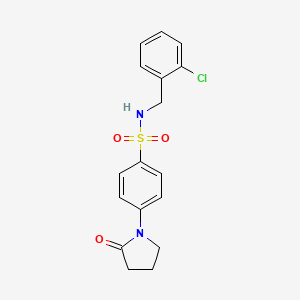
1-(1-ethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone
概要
説明
1-(1-ethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone is an organic compound that features both an indole and a morpholine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.
Alkylation: The indole derivative is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.
Formation of the Ethanone Linker: The ethanone linker can be introduced by reacting the alkylated indole with an appropriate acylating agent.
Attachment of the Morpholine Ring: Finally, the morpholine ring is attached via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the ethanone linker.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactions, utilizing optimized conditions for each step to maximize yield and purity. Catalysts and solvents are chosen to ensure efficient reactions and easy purification.
化学反応の分析
Types of Reactions
1-(1-ethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl group in the ethanone linker can be reduced to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the ethanone linker.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone depends on its specific biological target. Generally, compounds with indole and morpholine moieties can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental studies.
類似化合物との比較
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone: Similar structure with a methyl group instead of an ethyl group.
1-(1-ethyl-1H-indol-3-yl)-2-(piperidin-4-yl)ethanone: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
1-(1-ethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone is unique due to the specific combination of the indole and morpholine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
1-(1-ethylindol-3-yl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-18-11-14(13-5-3-4-6-15(13)18)16(19)12-17-7-9-20-10-8-17/h3-6,11H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHCEDKBMWAEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-ethoxybenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4665653.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4665664.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4665672.png)
![2-[(4-chlorophenyl)methyl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B4665680.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4665688.png)
![ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4665695.png)
![1-allyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665717.png)
![3-{5-bromo-2-[(3-methoxybenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4665738.png)

![3-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4665760.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea](/img/structure/B4665763.png)
![2-(2,5-Dichlorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4665771.png)
